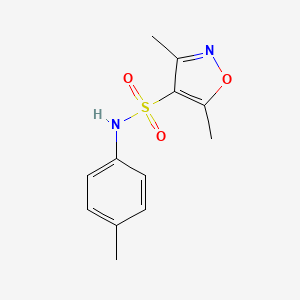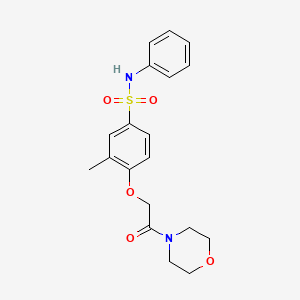
3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-phenylbenzenesulfonamide
Descripción general
Descripción
3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-phenylbenzenesulfonamide, also known as MPB, is a sulfonamide derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. MPB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in inflammation and angiogenesis. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound reduces tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-phenylbenzenesulfonamide is its broad spectrum of activity, making it a potential therapeutic agent for a variety of diseases. However, one limitation is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Direcciones Futuras
There are several future directions for 3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-phenylbenzenesulfonamide research. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Overall, this compound shows promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its therapeutic potential.
Aplicaciones Científicas De Investigación
3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-15-13-17(27(23,24)20-16-5-3-2-4-6-16)7-8-18(15)26-14-19(22)21-9-11-25-12-10-21/h2-8,13,20H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROAOLSRXSSNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1-adamantyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B4420990.png)
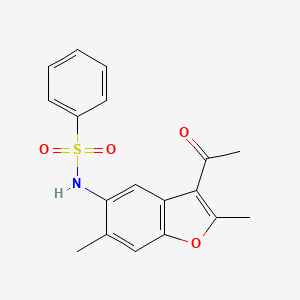

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]indoline-5-carboxamide](/img/structure/B4421003.png)
![6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4421018.png)
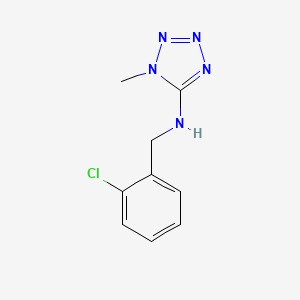
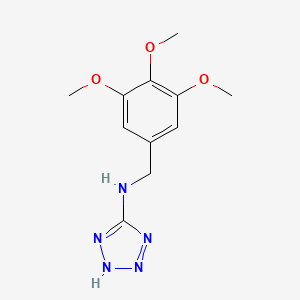
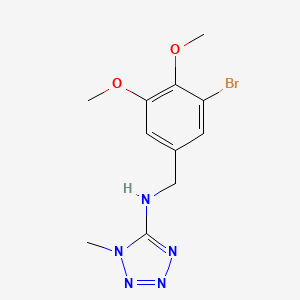
![3-(3,4-dimethoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4421044.png)
![2-{[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B4421049.png)
![2-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421053.png)
![methyl {[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4421055.png)
